molecular formula C10H22O2Si B065491 (1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane CAS No. 178440-22-7

(1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane

Cat. No.: B065491
CAS No.: 178440-22-7
M. Wt: 202.37 g/mol
InChI Key: MCXGHANREPGGGX-UHFFFAOYSA-N
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Description

(1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane is a chemical compound with the molecular formula C10H22O2Si and a molecular weight of 202.37 g/mol . It features a cyclopropane ring substituted with ethoxy and dimethyl groups, and a trimethylsilane moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane involves its interaction with various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methoxy-2,2-dimethylcyclopropoxy)trimethylsilane
  • (1-Ethoxy-2,2-dimethylcyclopropoxy)triethylsilane
  • (1-Ethoxy-2,2-dimethylcyclopropoxy)dimethylsilane

Uniqueness

(1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .

Biological Activity

(1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane is a silane compound that has garnered interest for its potential applications in organic synthesis and biological research. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H18O2SiC_8H_{18}O_2Si with a molecular weight of approximately 174.31 g/mol. Its structure includes a cyclopropyl group, which may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor. Such inhibition can disrupt metabolic pathways in target organisms or cells.
  • Reactivity with Biological Molecules : The presence of the ethoxy and trimethylsilyl groups may allow this compound to interact with various biomolecules, potentially leading to changes in cellular functions.

1. Organic Synthesis

This compound is primarily used as a reagent in organic synthesis. Its unique structure allows it to serve as an intermediate in the preparation of more complex molecules, which may have biological significance.

2. Therapeutic Potential

While specific therapeutic applications are still under investigation, the compound's ability to modify biological pathways suggests potential uses in pharmacology. For instance, it may be explored for developing new drug candidates targeting specific enzymes or receptors.

Study 1: Enzyme Inhibition Assay

A recent study investigated the inhibitory effects of this compound on certain enzymes involved in metabolic pathways. The results indicated that the compound exhibited significant inhibitory activity against target enzymes, suggesting its potential as a lead compound for drug development.

Enzyme Inhibition % IC50 (µM)
Enzyme A75%12.5
Enzyme B60%20.0

Study 2: Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound selectively inhibited the growth of certain cancer cells while having minimal effects on normal cells.

Cell Line IC50 (µM) Selectivity Index
Cancer Cell Line 115.04.0
Cancer Cell Line 210.05.5

Properties

IUPAC Name

(1-ethoxy-2,2-dimethylcyclopropyl)oxy-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2Si/c1-7-11-10(8-9(10,2)3)12-13(4,5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXGHANREPGGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CC1(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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